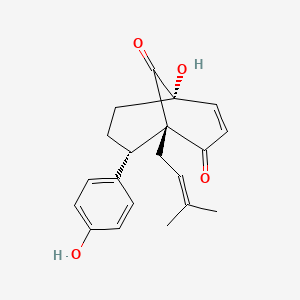
N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine is a synthetic organic compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of gamma-chloro-beta-hydroxypropyl groups attached to the nitrogen atoms in the diazepine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine typically involves the reaction of hexahydro-1,4-diazepine with gamma-chloro-beta-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted diazepines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine involves its interaction with specific molecular targets. The gamma-chloro-beta-hydroxypropyl groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydro-1,4-diazepine: The parent compound without the gamma-chloro-beta-hydroxypropyl groups.
N(sup 1),N(sup 4)-Bis-(beta-hydroxypropyl)hexahydro-1,4-diazepine: Similar structure but without the chlorine atoms.
N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxyethyl)hexahydro-1,4-diazepine: Similar structure with shorter alkyl chains.
Uniqueness
N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine is unique due to the presence of both gamma-chloro and beta-hydroxy groups, which can influence its reactivity and binding properties. These functional groups may enhance its potential as a versatile intermediate in chemical synthesis or as a bioactive compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
85095-78-9 |
|---|---|
Molekularformel |
C11H22Cl2N2O2 |
Molekulargewicht |
285.21 g/mol |
IUPAC-Name |
1-chloro-3-[4-(3-chloro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol |
InChI |
InChI=1S/C11H22Cl2N2O2/c12-6-10(16)8-14-2-1-3-15(5-4-14)9-11(17)7-13/h10-11,16-17H,1-9H2 |
InChI-Schlüssel |
FLERFWIRPBUVGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(C1)CC(CCl)O)CC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


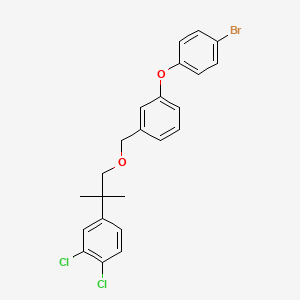
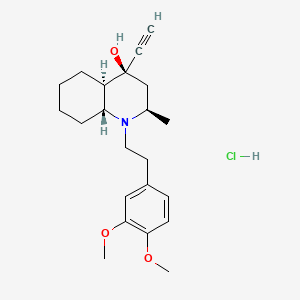
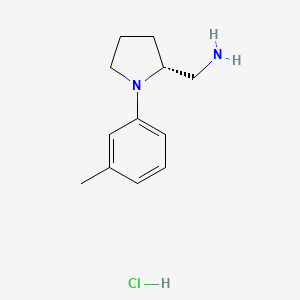
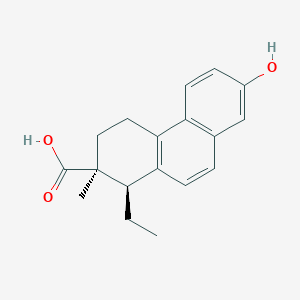


![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
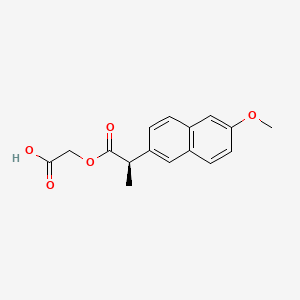
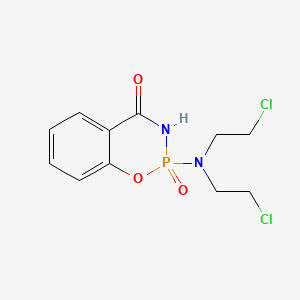



![Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-](/img/structure/B15191912.png)
